3-Bromo-4-(difluoromethoxy)benzonitrile
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Overview
Description
3-Bromo-4-(difluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H4BrF2NO and a molecular weight of 248.02 g/mol . It is characterized by the presence of a bromine atom, two fluorine atoms, a methoxy group, and a nitrile group attached to a benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Bromo-4-(difluoromethoxy)benzonitrile typically involves the bromination of 4-(difluoromethoxy)benzonitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-Bromo-4-(difluoromethoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form biaryl or diaryl compounds.
Scientific Research Applications
3-Bromo-4-(difluoromethoxy)benzonitrile is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-4-(difluoromethoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethoxy groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 3-Bromo-4-(difluoromethoxy)benzonitrile include:
3-Bromo-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of a difluoromethoxy group.
3-(Trifluoromethyl)benzonitrile: Contains a trifluoromethyl group instead of a difluoromethoxy group.
4-(Bromomethyl)benzonitrile: Features a bromomethyl group instead of a bromine atom.
These compounds share structural similarities but differ in their chemical properties and reactivity, making this compound unique in its applications and effects.
Properties
IUPAC Name |
3-bromo-4-(difluoromethoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-3,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHJVHKIZPOEIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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